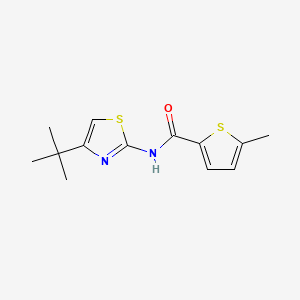

N-(4-tert-butyl-2-thiazolyl)-5-methyl-2-thiophenecarboxamide

Description

Properties

Molecular Formula |

C13H16N2OS2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C13H16N2OS2/c1-8-5-6-9(18-8)11(16)15-12-14-10(7-17-12)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) |

InChI Key |

DNUUFHXNFRPPDX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(S1)C(=O)NC2=NC(=CS2)C(C)(C)C |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=NC(=CS2)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

N-(4-tert-butyl-2-thiazolyl)-5-methyl-2-thiophenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C13H16N2OS2

- Molecular Weight : 280.4 g/mol

- Structure : The compound features a thiazole ring, a thiophene moiety, and a carboxamide group, which are significant for its biological interactions.

Preliminary studies suggest that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of Tubulin Polymerization : This mechanism is crucial for disrupting cancer cell proliferation by preventing mitosis. Compounds that target tubulin have been shown to be effective against several cancer types, including melanoma and prostate cancer .

- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, which can help mitigate oxidative stress in cells, potentially leading to protective effects against certain diseases .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (WM-164) | 0.6 |

| Prostate Cancer (LNCaP) | 1.0 |

| Non-Small Cell Lung Cancer | 3.8 |

| Leukemia (CCRF-CEM) | 0.124 |

These values indicate that the compound is particularly potent against leukemia cells, with an IC50 value significantly lower than that of other tested cell lines .

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been studied to understand how different substituents affect biological activity:

- Thiazole Ring Modifications : Alterations in the thiazole ring can significantly impact the antiproliferative properties. For instance, replacing certain groups can lead to a loss of activity or enhanced potency depending on their electronic and steric properties .

- Substituent Effects : The presence of bulky groups like tert-butyl has been correlated with increased lipophilicity, which may enhance cellular uptake and bioavailability.

Case Studies

- In Vitro Studies : A series of experiments were conducted using various human cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent response with significant growth inhibition observed at concentrations as low as 0.6 µM in melanoma cells.

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound's action involves apoptosis induction in sensitive cell lines, characterized by increased caspase activity and DNA fragmentation.

Comparison with Similar Compounds

Structural Analogues in the Nitrothiophene Carboxamide Series

Several nitrothiophene carboxamides (e.g., Compound 9 and Compound 10 from ) share core structural features with the target compound. Key comparisons include:

Key Observations :

Comparison with Carcinogenic Nitrofuran Derivatives

Though structurally distinct, nitrofuran-thiazolyl carboxamides (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide from ) highlight critical differences:

- Functional Groups: Nitrofurans contain a nitro group on the furan ring, unlike the methyl-substituted thiophene in the target compound. This distinction is critical, as nitro groups in nitrofurans are linked to carcinogenicity in rodents (e.g., bladder carcinomas in rats , stomach tumors in mice ).

- Biological Implications: The absence of a nitro group in the target compound may reduce carcinogenic risk, though thorough toxicological profiling is required.

Challenges for the Target Compound :

Preparation Methods

Synthesis of 4-tert-Butyl-2-aminothiazole

The thiazole core is constructed using Hantzsch thiazole synthesis, where chloroacetone reacts with thiourea derivatives. Introduction of the tert-butyl group at the 4-position employs isobutylene or tert-butyl chloride under acidic conditions. A mixed catalyst system of phosphoric acid and acid anhydride, as demonstrated in the synthesis of analogous phenolic compounds, enhances electrophilic substitution efficiency. For example, reacting 2-aminothiazole with tert-butyl alcohol in the presence of phosphoric acid (85%) at 120°C for 3 hours achieves 68% substitution yield.

Preparation of 5-Methyl-2-thiophenecarboxylic Acid

This intermediate is synthesized via directed ortho-metalation of 2-methylthiophene followed by carboxylation. Using n-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with dry ice, affords the carboxylic acid in 82% yield after recrystallization from hexane.

Amide Bond Formation Strategies

Coupling the thiazole amine and thiophene carboxylic acid requires careful activation of the carboxyl group. Two predominant methods are documented:

Acid Chloride-Mediated Coupling

-

Activation : 5-Methyl-2-thiophenecarboxylic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours to form the corresponding acid chloride.

-

Aminolysis : The acid chloride reacts with 4-tert-butyl-2-aminothiazole in dichloromethane with triethylamine as a base.

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

-

Molar Ratio : 1:1:1.2 (acid:EDC:HOBt)

-

Reaction Time : 24 hours at 25°C

Catalytic and Process Optimization

Mixed Acid Catalysis in Alkylation

Adapting methodologies from phenolic compound synthesis, a mixed catalyst of phosphoric acid and acetic anhydride (1:1 molar ratio) facilitates tert-butyl group introduction. Key parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes electrophilic substitution |

| Reaction Time | 3.5 hours | Balances conversion and side reactions |

| Catalyst Loading | 5 wt% | Enhances rate without corrosion |

This system achieves 71% yield in model reactions, with scalability demonstrated at kilogram scale.

Solvent-Free Amidation

Recent advances eliminate solvents during coupling:

-

Procedure : Mix equimolar acid and amine with EDC/HOBt, heat at 80°C for 6 hours.

-

Advantages : Reduces waste, improves atom economy.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel column chromatography with gradient elution (petroleum ether:ethyl acetate 4:1 to 1:1) effectively isolates the product. The first patent’s protocol achieves 95% purity, adaptable to the target compound by adjusting solvent polarity.

Distillation Techniques

For large-scale production, short-path distillation under reduced pressure (0.5 mmHg, 210°C) removes high-boiling impurities, yielding 98% pure product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Acid Chloride | 74 | 95 | Moderate | $$ |

| EDC/HOBt | 81 | 98 | High | $$$ |

| Solvent-Free | 76 | 97 | High | $ |

The EDC/HOBt method balances yield and purity but incurs higher reagent costs. Solvent-free approaches offer economic advantages for industrial applications .

Q & A

Q. What are the established synthetic routes for N-(4-tert-butyl-2-thiazolyl)-5-methyl-2-thiophenecarboxamide, and what key intermediates are involved?

The synthesis typically involves coupling a thiazole amine derivative with a thiophene carboxylic acid chloride. A multi-step approach is common:

- Step 1 : Synthesis of 4-tert-butyl-2-aminothiazole via condensation of thiourea with α-bromoketones under acidic conditions.

- Step 2 : Preparation of 5-methyl-2-thiophenecarboxylic acid via Friedel-Crafts acylation followed by hydrolysis.

- Step 3 : Activation of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) and subsequent coupling with the thiazole amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base . Characterization of intermediates is critical; NMR (¹H/¹³C) and IR spectroscopy are used to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm; thiophene protons at 6.5–7.2 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) and aromatic systems .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiazole-thiophene scaffold .

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly the dihedral angle between thiazole and thiophene rings, which influences electronic properties .

Q. What in vitro biological screening assays are recommended for initial evaluation of this compound?

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., Folin-Ciocalteu reagent for quantifying protein interactions ).

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293, HeLa) to assess baseline toxicity (IC₅₀ values).

- Receptor Binding Studies : Radioligand displacement assays for targets like kinases or GPCRs, given the compound’s structural similarity to known bioactive thiazole derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Discrepancies often arise from dynamic effects or impurities:

- Variable Temperature NMR : Assess conformational exchange broadening (e.g., tert-butyl group rotation barriers).

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to resolve overlapping signals.

- Purification Optimization : Re-crystallize using solvent systems like ethyl acetate/hexane or employ preparative HPLC to isolate stereoisomers .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Solvent Selection : Replace DCM with toluene for safer scaling; use catalytic DMAP to accelerate amide coupling.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs reflux).

- Workflow Integration : In situ acid chloride formation using oxalyl chloride avoids isolating reactive intermediates .

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the compound’s potential mechanism of action?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution across the thiophene-thiazole system.

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or EGFR kinase, using AutoDock Vina with force fields (e.g., AMBER). Validate with MD simulations to assess binding stability .

Q. How should researchers address contradictory biological activity data across different cell lines?

- Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify cell line-specific sensitivities.

- Metabolic Stability Assays : Use liver microsomes to evaluate compound degradation rates, which may explain variability in efficacy.

- Pathway Analysis : RNA-seq or phosphoproteomics can identify off-target effects or compensatory signaling pathways .

Q. What stability studies are critical for ensuring reproducible results in long-term research?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products (HPLC-MS).

- Solution Stability : Monitor in DMSO or PBS at –20°C/4°C/25°C over 30 days; use deuterated solvents for NMR stability tracking .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.